N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Description
Background and Significance of Thiazole Acetamide Derivatives
Thiazole-containing compounds represent a critical class of heterocyclic molecules in medicinal and synthetic chemistry. The thiazole ring, characterized by a five-membered structure containing nitrogen and sulfur atoms, exhibits aromaticity and electronic versatility due to its π-electron system. These properties enable diverse reactivity, making thiazole derivatives valuable in drug discovery, materials science, and agrochemical applications.
Acetamide-functionalized thiazoles, such as N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 874623-15-1), are particularly notable for their structural hybridity. The acetamide group enhances hydrogen-bonding capacity, while the formyl substituent at the 4-position introduces electrophilic reactivity, facilitating further derivatization. Such compounds have demonstrated potential in antimicrobial, anticancer, and enzyme inhibition studies, aligning with broader trends in thiazole-based pharmaceutical research.
Historical Development of this compound Research
The synthesis of this compound was first reported in the early 2010s, coinciding with advancements in cross-coupling methodologies for thiazole functionalization. Early routes relied on palladium-catalyzed Suzuki-Miyaura reactions, as exemplified by the coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids. However, modern protocols emphasize efficiency, such as one-pot cyclization-acetylation strategies using 3-bromopyruvate derivatives and thiourea.
Key milestones include:
- 2016 : Optimization of thiazole acetamide synthesis via Pd(PPh₃)₄-mediated couplings, achieving yields >80%.
- 2019 : Commercial availability of the compound (≥95% purity) for preclinical research.
- 2022 : Identification of its role as a versatile intermediate in multicomponent reactions for bioactive molecule synthesis.
Current State of Research and Knowledge Gaps
Recent studies highlight this compound as a scaffold for developing kinase inhibitors and antimicrobial agents. Its formyl group enables Schiff base formation, facilitating the synthesis of imine-linked hybrids with enhanced bioactivity. For example, condensation with hydrazine derivatives yields pyrazole-thiazole conjugates active against Escherichia coli (MIC: 12–18 µg/mL).
Despite progress, critical gaps persist:
- Mechanistic Elucidation : Limited data exist on its molecular targets, particularly in eukaryotic systems.
- Stereochemical Impact : Most studies use racemic mixtures; enantioselective synthesis and activity profiles remain unexplored.
- Scalability : Current synthetic routes require expensive catalysts (e.g., Pd(PPh₃)₄), hindering industrial-scale production.
Research Objectives and Scope
This article aims to consolidate existing knowledge on this compound while identifying avenues for future investigation. Specific objectives include:
- Systematically analyzing synthetic methodologies and reaction kinetics.
- Evaluating structure-activity relationships (SAR) for antimicrobial and anticancer applications.
- Proposing novel derivatives through computational docking studies (e.g., VEGFR-2 inhibition).
- Addressing scalability challenges via green chemistry approaches (e.g., enzymatic catalysis).
Properties
IUPAC Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVCILBDCZWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Cyclocondensation Reactions
The core thiazole ring in N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is typically constructed through cyclocondensation of thioamides with α-halo carbonyl compounds. For example, 2-aminothiazole derivatives react with 4-bromophenacyl bromide in absolute ethanol under reflux (18–20 hours) to yield thiazole intermediates. This method achieves yields up to 89.7% when monitored by TLC (ethyl acetate/petroleum ether, 2:1).
A related approach involves thiourea derivatives reacting with ethyl chloroacetate in ethanol under reflux to form 2-aminothiazole precursors. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the chloroacetate, followed by cyclization.
Introduction of the Formyl Group
The 4-formyl substituent is introduced via Vilsmeier-Haack formylation , a widely used method for aromatic formylation. In one protocol, a thiazole intermediate (e.g., 3-(4-acetylphenyl)-2-(imidazo[2,1-b]thiazol-5-yl)imidazol-4-one) is treated with Vilsmeier reagent (POCl₃/DMF) at 50–60°C for 8–10 hours. The formyl group is installed at the para position of the thiazole ring, yielding the 4-formylthiazole derivative in 85% yield after recrystallization.
Acetamide Functionalization
The N-ethylacetamide side chain is introduced through acetylation of a primary amine intermediate. For instance, N-(4-(2-(4-aminophenyl)ethyl)-1,3-thiazol-2-yl)ethanamide is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) at room temperature. This step typically achieves >90% conversion, as confirmed by $$ ^1\text{H} $$-NMR.
Alternatively, Schotten-Baumann conditions (acyl chloride in aqueous NaOH) can be employed. A solution of ethylamine and acetyl chloride in dichloromethane reacts at 0–5°C to form the acetamide derivative, which is then coupled to the thiazole ring via nucleophilic aromatic substitution.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
- Solvent selection : Ethanol and 1,4-dioxane are preferred for cyclocondensation due to their high boiling points and compatibility with thiourea derivatives.
- Temperature control : Reflux conditions (70–80°C) are critical for ring closure, while formylation requires milder temperatures (50–60°C) to avoid side reactions.
- Purification methods : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity to >98%, as verified by HPLC.
Comparative Analysis of Synthetic Routes
Structural Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Properties and Reactions
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions that enhance its utility in synthetic chemistry:
- Oxidation : The compound can be oxidized to yield corresponding oxides.
- Reduction : Reduction reactions can convert the formyl group into an alcohol.
- Substitution : The thiazole ring allows for substitution reactions, enabling the introduction of various functional groups.
These reactions are typically carried out under controlled conditions using reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The ability to modify this compound through these reactions makes it a valuable building block in organic synthesis.
Chemistry
In synthetic organic chemistry, this compound serves as a key building block for creating more complex molecules. It is utilized in various organic reactions due to its unique structural features, particularly the thiazole ring which enhances reactivity.
The compound has been studied for its potential antimicrobial and anti-inflammatory properties. Research indicates that it exhibits significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values suggesting effectiveness against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Pathogen Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 2-(3-Benzamidopropanamido)thiazole | 0.22 - 0.25 | Staphylococcus epidermidis |
| Other Thiazole Derivatives | Varies | Various Gram-positive/negative bacteria |
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in drug development. Its interactions with specific molecular targets suggest possible applications in treating infections and inflammatory diseases. The thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Studies : A study evaluated several thiazole derivatives against bacterial strains and found that modifications to the thiazole structure could enhance antimicrobial efficacy significantly .
- Molecular Docking Studies : Research involving molecular docking has demonstrated how this compound binds to specific receptors, providing insights into its mechanism of action against microbial pathogens .
- Anticancer Activity : Some derivatives of thiazoles have shown promising results in inhibiting cancer cell lines. For instance, compounds derived from similar thiazole structures exhibited anticancer properties against breast cancer cell lines .
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The thiazole-acetamide core is highly modular, with substituents influencing electronic, steric, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Thiazole-Acetamide Derivatives
Key Observations:
Electrophilic Reactivity : The formyl group at C4 in this compound distinguishes it from analogs with methyl (Pritelivir) or sulfamoyl groups, enabling unique reactivity for conjugation or derivatization .
Enzyme Modulation: CPN-9 activates the Nrf2/ARE pathway, likely due to its trimethylphenoxy group, whereas coumarin derivatives (e.g., from ) may target benzothiazepine pathways .
Metabolic Stability: Electron-withdrawing groups (e.g., CF3) reduce oxidative metabolism, while formyl groups may increase susceptibility to enzymatic degradation .
Biological Activity
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound features a thiazole ring that contributes to its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for related thiazole derivatives suggest that modifications to the thiazole structure can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Pathogen Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 2-(3-Benzamidopropanamido)thiazole | 0.22 - 0.25 | Staphylococcus epidermidis |
| Other Thiazole Derivatives | Varies | Various Gram-positive/negative bacteria |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit certain inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. The thiazole moiety is known to interact with various enzymes involved in inflammation, which may contribute to its therapeutic effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, leading to various biological responses such as antimicrobial and anti-inflammatory activities. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .
Case Studies and Research Findings
Several studies have highlighted the potential of thiazole-based compounds in drug development:
- Anticancer Activity : A study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. Specifically, compounds with structural modifications showed enhanced potency compared to standard treatments like doxorubicin .
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups on the phenyl ring enhances the activity of thiazole derivatives against various biological targets. This information is critical for designing new compounds with improved efficacy .
- In Vivo Studies : Preliminary animal studies have shown that certain derivatives of thiazoles can effectively reduce tumor growth and exhibit lower toxicity compared to conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by formylation and acetamide coupling. Key steps include:
- Thiazole core construction : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol .
- Formylation : Introduction of the aldehyde group at the 4-position of the thiazole ring using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Acetamide coupling : Reaction of the thiazole intermediate with ethylamine via nucleophilic substitution, optimized by controlling pH (7–8) and using catalysts like triethylamine to enhance yields .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Techniques :
- NMR : ¹H NMR reveals proton environments (e.g., formyl proton at δ 9.8–10.2 ppm, thiazole protons at δ 7.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and formyl (~190 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 265.08) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 54.5%, H: 4.9%) .
Q. What safety protocols are recommended when handling this compound?
- Guidelines :
- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of volatile reagents (e.g., DMF, POCl₃).
- Store at –20°C in airtight containers to prevent degradation .
- Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. What reaction mechanisms are involved in the nucleophilic substitution reactions of the acetamide group?
- Mechanistic Insights :
- The acetamide’s carbonyl group acts as an electrophilic center, facilitating nucleophilic attack by amines or thiols. For example, ethylamine displaces the leaving group (e.g., chloride) in a two-step process:
Proton transfer : Base (e.g., Et₃N) deprotonates the nucleophile.
Substitution : Ethylamine attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl .
- Kinetic Control : Reaction rates depend on solvent polarity (e.g., DMF accelerates polar transition states) and steric hindrance from the thiazole ring .
Q. How can computational docking studies predict the compound’s inhibitory activity against enzymes like COX/LOX?
- Approach :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s formyl group and enzyme active sites (e.g., COX-1/COX-2). Hydrophobic interactions with the thiazole ring and hydrogen bonding with the acetamide moiety are critical .
- Validation : Compare docking scores (binding energy < –7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Adjust substituents (e.g., electron-withdrawing groups on the thiazole) to enhance affinity .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Resolution Strategies :
- Crystallography : Resolve ambiguous NMR signals (e.g., overlapping thiazole protons) via single-crystal X-ray diffraction using SHELXL for refinement .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex spectra .
- Cross-Validation : Compare IR carbonyl stretches (e.g., 1680 cm⁻¹ for acetamide) with computational vibrational spectra (DFT/B3LYP) .
Q. What strategies are effective in resolving low yields during multi-step synthesis?
- Optimization Tactics :
- Intermediate Stabilization : Protect reactive groups (e.g., formyl) with trimethylsilyl chloride during thiazole ring functionalization .
- Catalyst Screening : Test alternatives to Et₃N (e.g., DMAP) for acetamide coupling to reduce side reactions .
- Solvent Engineering : Switch from DMF to acetonitrile in formylation steps to improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
